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Compound Name: o o
bis(trifluoromethylsulfonyl)imide

Cat. No.: B067532

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-butyl-3-
methylimidazolium bis(trifluoromethylsulfonyl)imide, abbreviated as [bomim][NTf2], as a
versatile and environmentally benign solvent for a variety of organic syntheses and catalytic
reactions. Its unique properties, such as low vapor pressure, high thermal stability, and tunable
solubility, make it an attractive alternative to conventional volatile organic solvents.[1][2]

Physicochemical Properties of [bmim][NTf2]

[bmim][NTf2] is a hydrophobic ionic liquid that is insoluble in water but soluble in many organic
solvents like acetone and methanol.[1] Its key physical properties are summarized below.

Property Value Reference
Density (at 20 °C) 1.468 g/cm3 [1]
Viscosity (at 20 °C) 56.0 mPa:s [1]
Thermal Decomposition Begins at ~370 °C [1]

The viscosity of [bomim][NTf2] is temperature-dependent, decreasing as the temperature
increases.[1] This property can be advantageous for controlling reaction kinetics and facilitating
product separation.
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Applications in Organic Synthesis and Catalysis

[bmim][NTf2] has demonstrated utility in a wide range of important organic transformations,
including hydrogenation, cross-coupling reactions, and enzyme-catalyzed processes.

Hydrogenation Reactions

[bmim][NTf2] serves as an excellent medium for hydrogenation reactions, particularly for the
selective hydrogenation of N-heterocyclic compounds using ruthenium nanoparticle (Ru-NP)
catalysts. The ionic liquid helps to stabilize the nanoparticles and allows for efficient catalyst
recycling.

Quantitative Data for Hydrogenation of Quinolines

Reaction

Co- Conversi Yield 1- Yield 5- . Referenc
Substrate Condition
solvent on (%) THQ (%) THQ (%) e
2 mol%
o Ru-NPs,
Quinoline Ethanol 100 - [3]
80 °C, 10
bar Hz, 5 h
2 mol%
o Ru-NPs,
Quinoline n-Butanol 100 - [3]
80 °C, 10
bar Hz, 5 h
2 mol%
o Ethylene Ru-NPs,
Quinoline 100 - [3]
glycol 80 °C, 10
bar H2, 5 h

1-THQ: 1,2,3,4-Tetrahydroquinoline; 5-THQ: 5,6,7,8-Tetrahydroquinoline

Experimental Protocol: Hydrogenation of Quinolines
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» Catalyst Preparation: Prepare Ruthenium nanoparticles (Ru-NPs) in [bomim][NTf2] by heating
the Ru-precursor (38 umol metal in 0.3 g IL) at 90 °C for 18 hours.

e Reaction Setup: In a suitable pressure reactor, add the substrate (e.g., quinoline), the Ru-NP
catalyst suspension in [bomim][NTf2] (2 mol% Ru), and a co-solvent (e.g., ethanol, 0.5 eq).

e Hydrogenation: Pressurize the reactor with hydrogen gas to 10 bar.

e Reaction: Heat the reaction mixture to 80 °C and stir for 5 hours.

o Work-up and Analysis: After cooling and depressurizing the reactor, extract the product from
the ionic liquid phase. The residue can be analyzed using *H- and *3C-NMR spectroscopy.[3]

o Catalyst Recycling: For recycling experiments, remove the solvent residues under reduced
pressure, add new substrate, and repeat the hydrogenation under the same conditions.[3]

Workflow for Hydrogenation in [omim][NTf2]
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Caption: General workflow for the hydrogenation of N-heterocyclic compounds.

Palladium-Catalyzed Cross-Coupling Reactions

[bmim][NTf2] is an effective solvent for various palladium-catalyzed cross-coupling reactions,
such as the Heck and Suzuki reactions. The ionic liquid can enhance catalyst stability and
facilitate product separation.

The Heck reaction, the coupling of an unsaturated halide with an alkene, proceeds efficiently in
[bmim][NTf2]. In some cases, the ionic liquid itself can act as a ligand source, forming N-
heterocyclic carbene (NHC) complexes with the palladium catalyst in situ.[4]
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Quantitative Data for the Heck Reaction

Aryl Temp . Yield Referen
. Alkene Catalyst Base Time
Halide (°C) (%) ce
lodobenz  n-Butyl
Pd(OAc)2 - - - - [5]
ene acrylate
lodobenz
Styrene Pd(OAc)z - - - - [5]
ene
Aryl/Hete )
Various PdClz2 / ) >95
roaryl - 180-220 5-45 min [6]
) Alkenes P(o-tol)s (GC/MS)
Halides

Experimental Protocol: Microwave-Assisted Heck Reaction

o Catalyst Solution Preparation: In a microwave process vial, mix [omim][PF6] (or [bmim]
[NTf2]), PdCI2 (e.g., 7.8 mg, 0.04 mmol), and P(o-tol)s (e.g., 24 mg, 0.08 mmol). Heat to 80
°C for 5 minutes to form a homogeneous solution.[6]

o Reaction Mixture: To the catalyst solution, add the aryl halide and the alkene.

» Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave synthesizer
to the desired temperature (e.g., 180 °C) for the specified time (e.g., 20 minutes).[6]

e Product Isolation: After cooling, the product can be isolated directly from the reaction mixture
by distillation.[6]

o Catalyst Recycling: The remaining ionic catalyst phase can be reused for subsequent
reactions.[6]

Logical Relationship in Heck Reaction Catalysis
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Caption: Catalytic cycle of the Heck reaction in an ionic liquid medium.

The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron
species and an organohalide, is also effectively performed in [omim][NTf2].[7][8][9][10]

Experimental Protocol: General Suzuki Coupling

A typical Suzuki coupling involves the reaction of an aryl halide with an arylboronic acid in the
presence of a palladium catalyst and a base. While specific protocols in [bomim][NTf2] were not
detailed in the provided search results, a general procedure can be adapted.
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e Reaction Setup: To a reaction vessel containing [bomim][NTf2], add the aryl halide, the
arylboronic acid, a palladium catalyst (e.g., Pd(OAc)z or a pre-formed complex), and a base
(e.g., K2COs or Cs2CO0s).

» Reaction: Heat the mixture with stirring under an inert atmosphere until the reaction is
complete (monitored by TLC or GC).

o Work-up: After cooling, extract the product with an organic solvent (e.g., diethyl ether or ethyl
acetate). The ionic liquid phase containing the catalyst can be recovered and reused.

Workflow for Suzuki Coupling
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Caption: General workflow for a Suzuki coupling reaction in [omim][NTf2].

Enzyme Catalysis

[bmim][NTf2] can be a suitable solvent for enzymatic reactions, offering advantages in terms of
enzyme stability and product separation. For example, it has been used in lipase-catalyzed
transesterification reactions for biodiesel production. The hydrophobic nature of [bomim][NTf2]

can be beneficial for reactions involving non-polar substrates.
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Quantitative Data for Lipase-Catalyzed Reactions

Conversi Referenc

Enzyme Reaction Solvent Temp (°C) Time .
on/Yield e
Kinetic
Candida resolution ) 47-50%

] [bmim] ]
antarctica of 1- INTE2] 24 3 days conversion, [11]
lipase B phenyletha >98% ee

nol
8-fold
Novozym®  Biodiesel [Bmim] increase [12]
435 production [TfO] vs. solvent-
free
) Biodiesel [Bmim] )
Lipase 45 4h 60% yield [12]

production [PF6]

Experimental Protocol: Lipase-Catalyzed Transesterification
e Enzyme Suspension: Suspend the lipase (e.g., Candida antarctica lipase B) in [bmim][NTf2].

e Reaction Mixture: Add the substrates (e.g., racemic 1-phenylethanol and vinyl acetate) to the
enzyme suspension.

e Reaction: Stir the mixture at room temperature (e.g., 24 °C) for the required duration (e.g., 3
days).

e Product Isolation: The product can be isolated by distillation under reduced pressure.[11]

¢ Enzyme Recycling: The enzyme remains in the ionic liquid and can be reused for
subsequent reactions with minimal loss of activity.[11]

Logical Flow of Enzyme Catalysis in [bomim][NTf2]
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Caption: Workflow for an enzyme-catalyzed reaction in [bomim][NTf2].

Conclusion

[bmim][NTf2] is a highly versatile and robust ionic liquid that offers significant advantages as a
solvent and catalyst medium in a variety of organic synthesis and catalytic applications. Its use
can lead to improved reaction rates, enhanced catalyst stability and recyclability, and simplified
product isolation procedures, aligning with the principles of green chemistry. The protocols and
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data presented here provide a valuable resource for researchers and professionals seeking to
implement this ionic liquid in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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